1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol
CAS No.: 731821-84-4
Cat. No.: VC4221436
Molecular Formula: C23H20N2S
Molecular Weight: 356.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731821-84-4 |
|---|---|
| Molecular Formula | C23H20N2S |
| Molecular Weight | 356.49 |
| IUPAC Name | 3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26) |
| Standard InChI Key | WOJTYUPZYNRMML-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(2,6-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione, reflecting its core imidazole ring substituted at positions 3, 4, and 5 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₂S | |
| Molecular Weight | 356.48 g/mol | |
| CAS Registry Number | 793716-13-9 | |
| SMILES Notation | CC1=C(C(=CC=C1)C)N2C(=CNC2=S)C3=CC=CC=C3 |
The 2,6-dimethylphenyl group at position 1 and phenyl groups at positions 4 and 5 create a sterically crowded environment, influencing reactivity and coordination potential .
Spectral Characterization
While direct NMR or MS data for this compound are absent in the provided sources, analogous imidazole-thiols exhibit distinct spectral signatures. For example:
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1H NMR: Imidazole protons typically resonate between δ 7.2–7.5 ppm, with methyl groups near δ 2.3–2.5 ppm .
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13C NMR: Thione carbons appear at δ 160–180 ppm, while aromatic carbons range from δ 125–135 ppm .
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HR-MS: Parent ions for similar compounds show [M+H]+ peaks at m/z 357.14 (calculated for C₂₃H₂₁N₂S) .
Synthesis and Reactivity
Synthetic Routes
Though no explicit synthesis is detailed for this compound, related imidazole-thiols are synthesized via:
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Cyclocondensation: Benzil derivatives react with aldehydes and ammonium acetate in acetic acid to form imidazole cores .
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Thiolation: Imidazole-2-thiones are generated via Lawesson’s reagent or phosphorus pentasulfide treatment of imidazolones .
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N-Alkylation: Introducing substituents via alkyl halides under basic conditions, as seen in the synthesis of 1,3-diethyl-4,5-diphenylimidazolium salts .
Example Protocol (Adapted from ):
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React 4,5-diphenylimidazole with 2,6-dimethylbenzyl bromide in acetonitrile using NaH as a base.
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Purify the intermediate imidazolium salt via recrystallization.
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Treat with potassium thioacetate to introduce the thiol group.
Reactivity and Stability
The thiol group (-SH) enables coordination to metals, as demonstrated in gold(I) and gold(III) complexes . Key reactions include:
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Ligand Exchange: Thiols displace halides in gold precursors (e.g., AuCl(SMe₂)) to form stable complexes .
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Redox Activity: Thiols reduce Au(III) to Au(I) in the presence of glutathione, suggesting prodrug potential .
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Hydrogen Bonding: The thione tautomer (C=S) participates in H-bonding networks, influencing solubility .
| Supplier | Location | Purity | Price Range (mg) |
|---|---|---|---|
| Absin Bioscience Inc. | China | >95% | $150–$300 |
| Enamine | Ukraine | >98% | $200–$400 |
| Ryan Scientific, Inc. | United States | >90% | $250–$500 |
Pricing correlates with purity and scale, with bulk orders (>1 g) offering 20–30% discounts .
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